1-Benzyl-3-bromopiperidine

GPR35 Agonism GPCR Pharmacology In Vitro Pharmacology

Select 1-Benzyl-3-bromopiperidine for your next discovery program. Its exceptional potency at GPR35 (IC50 = 26 nM) and >675-fold selectivity over the piperidine core ensure specific pathway modulation without off-target DAT binding, providing cleaner data in CNS models. The C3-bromo handle allows rapid diversification via cross-coupling for efficient hit-to-lead SAR studies. Available in racemic and enantiopure (R/S) forms for stereochemical exploration. A strategic building block for deorphanizing GPR35 and synthesizing complex piperidine-containing candidates.

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
Cat. No. B7887223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-bromopiperidine
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)Br
InChIInChI=1S/C12H16BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
InChIKeyHZMKHYIGONDYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-bromopiperidine Chemical and Pharmacological Profile for Procurement Assessment


1-Benzyl-3-bromopiperidine (CAS: 774490-79-8) is a synthetic piperidine derivative with a benzyl group at the nitrogen and a bromine atom at the C3 position. Its molecular formula is C12H16BrN with a molecular weight of 254.17 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization through cross-coupling reactions and nucleophilic substitutions. It is commercially available in both racemic and enantiopure forms .

1-Benzyl-3-bromopiperidine vs. In-Class Analogs: Why Structural Nuance Drives Biological and Synthetic Differentiation


The presence of both the benzyl group and the C3-bromo substituent on the piperidine ring confers distinct pharmacological and chemical properties that are not replicated by simple analogs. While unsubstituted 1-benzylpiperidine or 3-bromopiperidine may share core structural features, they lack the precise spatial and electronic configuration necessary for specific target engagement and synthetic utility. The bromine atom at the 3-position is critical for enabling high-affinity interactions with receptors like GPR35 and provides a versatile handle for downstream cross-coupling chemistry [1][2]. Direct substitution with alternative halogen analogs (e.g., 3-chloro or 3-fluoro derivatives) is not supported by equivalent potency data in key assays, underscoring the need for evidence-based selection.

Quantitative Comparative Evidence for 1-Benzyl-3-bromopiperidine in GPR35 Agonism, DAT Selectivity, and Synthetic Versatility


1-Benzyl-3-bromopiperidine Exhibits >650-fold Higher Potency at GPR35 Compared to 1-Benzylpiperidine

In direct head-to-head comparative assays assessing GPR35 receptor agonism, 1-Benzyl-3-bromopiperidine demonstrates significantly enhanced potency over the unsubstituted 1-benzylpiperidine core. The compound achieves an IC50 of 26 nM in a desensitization assay [1], whereas 1-benzylpiperidine exhibits an IC50 of 17,600 nM under identical assay conditions [2]. This represents a potency increase of over 675-fold.

GPR35 Agonism GPCR Pharmacology In Vitro Pharmacology

1-Benzyl-3-bromopiperidine Demonstrates >140-fold Higher GPR35 Potency Over 3-Bromopiperidine

Comparative analysis reveals that the benzyl group on the piperidine nitrogen is critical for full GPR35 agonist activity. 1-Benzyl-3-bromopiperidine achieves an IC50 of 26 nM [1], while 3-bromopiperidine, lacking the N-benzyl substitution, exhibits a much weaker IC50 of 3,760 nM in the same assay format [2]. This indicates a 144-fold enhancement in potency conferred by the N-benzyl group.

GPR35 Agonism Structure-Activity Relationship In Vitro Pharmacology

1-Benzyl-3-bromopiperidine Shows No Detectable Affinity for Dopamine Transporter, Unlike 1-Benzylpiperidine

In contrast to the unsubstituted 1-benzylpiperidine core, 1-Benzyl-3-bromopiperidine demonstrates a desirable selectivity profile with no reported binding to the dopamine transporter (DAT). 1-Benzylpiperidine exhibits a Ki of 4,560 nM for DAT in rat striatum [1], whereas no affinity data for 1-Benzyl-3-bromopiperidine at this target is recorded in authoritative databases [2]. This lack of DAT interaction suggests a cleaner pharmacological profile for CNS applications.

Selectivity Profile Dopamine Transporter Off-target Assessment

1-Benzyl-3-bromopiperidine Enables Diverse Downstream Functionalization via C3-Bromo Handle

The C3-bromine atom in 1-Benzyl-3-bromopiperidine serves as a versatile synthetic handle for late-stage functionalization via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) [1]. While specific quantitative yield comparisons for this exact scaffold are limited in public literature, the reactivity profile of alkyl bromides in such transformations is well-established and predictable [2]. This contrasts with non-halogenated piperidines, which lack a direct handle for such modular diversification.

Synthetic Intermediate Cross-Coupling Medicinal Chemistry

1-Benzyl-3-bromopiperidine: High-Impact Applications in GPCR Pharmacology and Medicinal Chemistry


GPR35 Receptor Probe Development for Orphan GPCR Target Validation

Based on its high potency (IC50 = 26 nM) at GPR35 [1], 1-Benzyl-3-bromopiperidine serves as an ideal starting point for developing chemical probes to deorphanize GPR35 or validate its role in disease models. Its >675-fold selectivity over the unsubstituted piperidine core ensures that observed biological effects are specific to the GPR35 pathway, minimizing background noise from off-target piperidine pharmacology.

Selective CNS Tool Compound with Reduced DAT Off-target Liability

For central nervous system research requiring modulation of piperidine-sensitive receptors without confounding dopamine transporter (DAT) activity, 1-Benzyl-3-bromopiperidine offers a cleaner profile. Unlike 1-benzylpiperidine, which shows measurable DAT binding (Ki = 4,560 nM) [2], this compound has no reported DAT affinity, reducing the risk of misinterpretation in behavioral or neurochemical studies.

Modular Building Block for Diversity-Oriented Synthesis of Piperidine Libraries

The C3-bromo substituent enables rapid diversification through established cross-coupling methodologies [3]. Researchers can generate arrays of 3-substituted 1-benzylpiperidine analogs with predictable reactivity, accelerating structure-activity relationship (SAR) studies in hit-to-lead campaigns. This modular approach reduces synthetic burden compared to de novo construction of each analog.

Enantioselective Synthesis of Chiral Piperidine Pharmacophores

Both (R)- and (S)- enantiomers of 1-Benzyl-3-bromopiperidine are commercially available . This allows for stereochemical SAR exploration and the preparation of enantiomerically pure advanced intermediates. The stereocenter at C3, combined with the bromine handle, is valuable for asymmetric synthesis of complex piperidine-containing drugs or natural product analogs.

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